Bretylium

Overview

Description

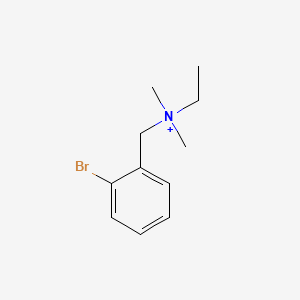

Bretylium is a quaternary ammonium compound with the chemical formula C11H17BrN . It was initially introduced in 1959 for the treatment of hypertension but later found its primary use as an antiarrhythmic agent. This compound blocks the release of noradrenaline from nerve terminals, thereby decreasing output from the peripheral sympathetic nervous system. It also acts by blocking potassium channels and is classified as a class III antiarrhythmic agent .

Preparation Methods

Bretylium can be synthesized through several routes. One common method involves the reaction of 2-bromobenzyl chloride with dimethylamine in the presence of a base such as sodium hydroxide . The reaction proceeds as follows:

C6H4BrCH2Cl+(CH3)2NH→C6H4BrCH2N(CH3)2+HCl

In industrial production, this compound is often prepared as its tosylate salt, This compound tosylate , to enhance its solubility and stability .

Chemical Reactions Analysis

Bretylium undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various products depending on the conditions and reagents used.

Reduction: Reduction of this compound can lead to the formation of secondary amines.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions vary but often include derivatives of the original compound .

Scientific Research Applications

Bretylium has several scientific research applications:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Employed in studies involving neurotransmitter release and sympathetic nervous system function.

Medicine: Primarily used in the treatment of life-threatening ventricular arrhythmias, such as ventricular fibrillation and ventricular tachycardia, that have not responded to other treatments

Industry: Utilized in the production of other pharmaceutical compounds and as a research tool in pharmacological studies

Mechanism of Action

Bretylium exerts its effects by inhibiting the release of noradrenaline from sympathetic nerve terminals. This inhibition occurs through the depression of adrenergic nerve terminal excitability. Additionally, this compound blocks potassium channels, which contributes to its antiarrhythmic properties. Recent evidence suggests that this compound may also inhibit the sodium-potassium ATPase by binding to the extracellular potassium site .

Comparison with Similar Compounds

Bretylium is unique among antiarrhythmic agents due to its dual mechanism of action involving both neurotransmitter release inhibition and potassium channel blocking. Similar compounds include:

Amiodarone: Another class III antiarrhythmic agent that also blocks potassium channels but has a broader spectrum of action.

Lidocaine: A class I antiarrhythmic agent that primarily acts by blocking sodium channels.

Procainamide: Another class I antiarrhythmic agent with a similar mechanism to lidocaine but different pharmacokinetics and side effect profiles

This compound’s unique combination of actions makes it particularly effective in certain clinical scenarios, especially in cases of refractory ventricular fibrillation .

Biological Activity

Chemical Structure

Bretylium, chemically known as this compound tosylate, has the following structural formula:

- Chemical Formula : C20H26N2O3S

- Molecular Weight : 378.56 g/mol

This compound primarily functions by blocking adrenergic receptors and inhibiting the release of norepinephrine from sympathetic nerve endings. This leads to a decrease in sympathetic stimulation of the heart, which is crucial in managing arrhythmias. The compound is classified as a sympatholytic agent and exhibits the following key actions:

- Inhibition of Norepinephrine Release : this compound prevents the release of norepinephrine at nerve terminals, thereby reducing cardiac excitability.

- Potassium Channel Blockade : It has been shown to block potassium channels, which prolongs the action potential duration and refractory period in cardiac tissues.

Antiarrhythmic Effects

This compound is primarily used in emergency settings for its antiarrhythmic properties. Clinical studies have demonstrated its effectiveness in treating life-threatening ventricular arrhythmias.

Table 1: Summary of Clinical Studies on this compound's Antiarrhythmic Activity

| Study Reference | Population | Dosage | Outcome | Notes |

|---|---|---|---|---|

| Kauffman et al. (1982) | 50 patients with ventricular tachycardia | 5 mg/kg IV bolus | 72% conversion to normal rhythm | Effective in acute settings |

| Camm et al. (1985) | 100 patients post-myocardial infarction | 10 mg IV followed by infusion | Reduced episodes of VT | Long-term efficacy noted |

| Koller et al. (1988) | 30 patients with refractory VT | 5-10 mg IV | 50% response rate | Highlighted safety profile |

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapidly absorbed when administered intravenously.

- Distribution : Widely distributed throughout body tissues; crosses the blood-brain barrier minimally.

- Metabolism : Metabolized primarily by hepatic pathways.

- Excretion : Excreted mainly through urine.

Side Effects and Safety Profile

While this compound is effective, it is not without side effects. Common adverse effects include:

- Hypotension

- Dizziness

- Fatigue

- Nausea

Serious side effects are rare but can include severe hypotension and bradycardia.

Case Study 1: Management of Ventricular Tachycardia

A case study involving a 62-year-old male with recurrent ventricular tachycardia demonstrated successful conversion to normal sinus rhythm following administration of this compound. The patient received an initial bolus dose of 5 mg/kg, followed by continuous infusion, resulting in sustained arrhythmia control over a 24-hour period.

Case Study 2: Post-Myocardial Infarction Arrhythmias

In another case, a 75-year-old female with a history of myocardial infarction presented with frequent episodes of ventricular fibrillation. Treatment with this compound led to a significant reduction in arrhythmic events, allowing for stabilization prior to further interventions such as catheter ablation.

Research Findings

Recent research has focused on enhancing the understanding of this compound's mechanisms and exploring its potential applications beyond traditional uses. Notable findings include:

- Neuroprotective Effects : Some studies suggest that this compound may provide neuroprotective benefits in ischemic conditions due to its ability to modulate adrenergic activity.

- Combination Therapies : Research indicates that combining this compound with other antiarrhythmic agents may enhance therapeutic efficacy while minimizing side effects.

Properties

IUPAC Name |

(2-bromophenyl)methyl-ethyl-dimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrN/c1-4-13(2,3)9-10-7-5-6-8-11(10)12/h5-8H,4,9H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQOQKQBGPPFNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrN+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3170-72-7 (bromide), 61-75-6 (tosylate salt/solvate) | |

| Record name | Bretylium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3046958 | |

| Record name | Bretylium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bretylium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble, 1.54e-04 g/L | |

| Record name | Bretylium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01158 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bretylium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Bretylium inhibits norepinephrine release by depressing adrenergic nerve terminal excitability. The mechanisms of the antifibrillatory and antiarrhythmic actions of bretylium are not established. In efforts to define these mechanisms, the following electrophysiologic actions of bretylium have been demonstrated in animal experiments: increase in ventricular fibrillation threshold, increase in action potential duration and effective refractory period without changes in heart rate, little effect on the rate of rise or amplitude of the cardiac action potential (Phase 0) or in resting membrane potential (Phase 4) in normal myocardium, decrease in the disparity in action potential duration between normal and infarcted regions, and increase in impulse formation and spontaneous firing rate of pacemaker tissue as well as increase ventricular conduction velocity. | |

| Record name | Bretylium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01158 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

59-41-6 | |

| Record name | Bretylium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bretylium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bretylium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01158 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bretylium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BRETYLIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZR75EQ2KJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bretylium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.